4-(Diethylamino)benzaldehyde oxime

Descripción general

Descripción

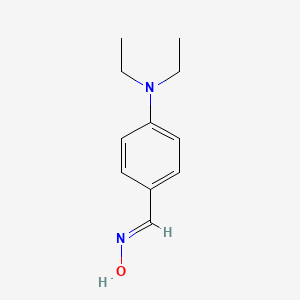

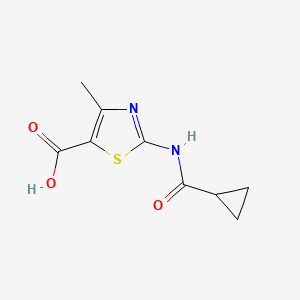

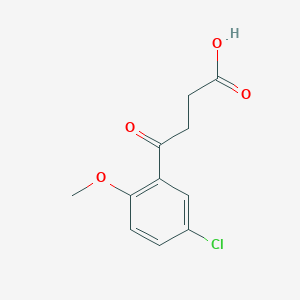

4-(Diethylamino)benzaldehyde oxime is a chemical compound with the molecular formula C11H16N2O . It is used in the preparation of 5-(4-diethylamino-benzylidene)-selenazolidine-2,4-dione by using aqueous methylamine as a reagent .

Synthesis Analysis

The synthesis of 4-(Diethylamino)benzaldehyde oxime can be achieved from 4-Fluorobenzaldehyde and Diethylamine . Another method involves a condensation reaction between benzaldehyde and hydroxylamine hydrochloride in the presence of a base .Molecular Structure Analysis

The molecular structure of 4-(Diethylamino)benzaldehyde oxime can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

4-(Diethylamino)benzaldehyde oxime is used in the preparation of 5-(4-diethylamino-benzylidene)-selenazolidine-2,4-dione by using aqueous methylamine as a reagent .Physical And Chemical Properties Analysis

4-(Diethylamino)benzaldehyde oxime appears as dark brown to green coarse crystals . It has a molecular weight of 177.24 .Aplicaciones Científicas De Investigación

Analytical Chemistry: Spectrophotometric Determination of Palladium

4-(Diethylamino)benzaldehyde oxime: has been proposed as a sensitive and selective analytical reagent for the spectrophotometric determination of palladium(II). The compound forms a yellow complex with palladium(II) in a potassium hydrogen phthalate-hydrochloric acid buffer at pH 3.0, which can be used for quantitative measurements .

Cancer Research: Inhibition of Aldehyde Dehydrogenase

In the field of cancer research, 4-(Diethylamino)benzaldehyde oxime is known to inhibit aldehyde dehydrogenase (ALDH), an enzyme overexpressed in various tumor types, including prostate cancer. This inhibition is crucial as it can potentially overcome drug resistance in cancer cells characterized by high ALDH content .

Medicinal Chemistry: Antiproliferative Activity

The compound’s scaffold has been expanded to explore its impact on ALDH activity and antiproliferative activity in prostate cancer. Several analogues of 4-(Diethylamino)benzaldehyde oxime have shown increased cytotoxicity against different prostate cancer cell lines, making it a valuable tool for developing new cancer treatments .

Organic Synthesis: Preparation of Selenazolidine Derivatives

4-(Diethylamino)benzaldehyde oxime: is used in organic synthesis for the preparation of 5-(4-diethylamino-benzylidene)-selenazolidine-2,4-dione . This synthesis involves using aqueous methylamine as a reagent, highlighting the compound’s utility in synthesizing novel organic molecules .

Pharmacology: Overcoming Cyclophosphamide Resistance

The compound has demonstrated the ability to overcome cyclophosphamide resistance in murine leukemia cells. This is particularly significant as cyclophosphamide is a commonly used chemotherapeutic agent, and resistance to it can severely limit treatment options .

Chemical Safety and Handling: Storage and Precautions

While not a direct application in research, understanding the safety and handling of 4-(Diethylamino)benzaldehyde oxime is essential for its use in any scientific application. It should be stored as a combustible solid and handled with appropriate personal protective equipment to avoid acute toxicity and irritation risks .

Safety and Hazards

This chemical should be handled with care. Avoid all personal contact, including inhalation. Use protective clothing when risk of exposure occurs. Use in a well-ventilated area. Prevent concentration in hollows and sumps. Do not enter confined spaces until the atmosphere has been checked . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Mecanismo De Acción

Target of Action

The primary target of 4-(Diethylamino)benzaldehyde oxime is Aldehyde Dehydrogenases (ALDHs) . ALDHs are a group of enzymes that are responsible for the oxidation of aldehydes to their corresponding carboxylic acids .

Mode of Action

4-(Diethylamino)benzaldehyde oxime acts as a reversible inhibitor of ALDHs . It competes with the aldehyde substrate for the active site of the enzyme, thereby reducing the enzyme’s activity . The inhibition of ALDHs by 4-(Diethylamino)benzaldehyde oxime is essentially an irreversible process as the adduct dehydrates .

Biochemical Pathways

The inhibition of ALDHs affects various biochemical pathways. ALDHs play a crucial role in alcohol metabolism, converting acetaldehyde, a toxic intermediate of alcohol metabolism, into non-toxic acetate. Therefore, the inhibition of ALDHs can lead to the accumulation of acetaldehyde, causing adverse effects .

Result of Action

The inhibition of ALDHs by 4-(Diethylamino)benzaldehyde oxime can have various molecular and cellular effects. For instance, it can lead to the accumulation of aldehydes, which can cause cellular damage. Moreover, 4-(Diethylamino)benzaldehyde oxime displays potent anti-androgenic effect (IC 50 = 1.71μM) .

Propiedades

IUPAC Name |

(NE)-N-[[4-(diethylamino)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-13(4-2)11-7-5-10(6-8-11)9-12-14/h5-9,14H,3-4H2,1-2H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNWBEYWLRLFHM-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826448 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(Diethylamino)benzaldehyde oxime | |

CAS RN |

54376-65-7 | |

| Record name | 54376-65-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1353212.png)

![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1353219.png)

![[2-iodo-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1353229.png)